[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid
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Overview
Description
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid involves multiple steps. One common approach starts with the preparation of the triazine core. Cyanuric chloride is often used as a starting material, which undergoes sequential nucleophilic substitution reactions to introduce the desired substituents .
The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenoxy group. The piperidine moiety is typically introduced through a nucleophilic substitution reaction involving a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, such as amines and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and piperidine moieties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various amines for nucleophilic substitution . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of triazine derivatives, while nucleophilic substitution can yield various substituted triazines .
Scientific Research Applications
Chemistry
In chemistry, [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazine core is known for its biological activity, and modifications to the phenoxy and piperidine groups can enhance its efficacy .
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, inhibiting their activity. The phenoxy and piperidine groups can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar biological activity.
4,6-Diamino-1,3,5-triazine-2-carbohydrazide:
Uniqueness
The uniqueness of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid lies in its combination of a triazine core with phenoxy and piperidine groups.
Properties
CAS No. |
50508-19-5 |
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Molecular Formula |
C26H35ClN6O5S |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid |
InChI |
InChI=1S/C24H29ClN6O2.C2H6O3S/c1-24(2)29-22(26)28-23(27)31(24)18-9-10-20(19(25)14-18)33-15-16-7-6-8-17(13-16)21(32)30-11-4-3-5-12-30;1-2-6(3,4)5/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H4,26,27,28,29);2H2,1H3,(H,3,4,5) |
InChI Key |
FTCCDDNZFFHASS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCCC4)Cl)N)N)C |
Origin of Product |
United States |
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